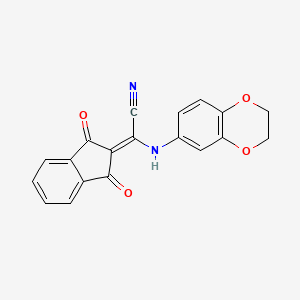
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a complex organic compound that features a benzodioxin and indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and indene. Key steps may involve:
Formation of the benzodioxin ring: This can be achieved through cyclization reactions involving catechol derivatives.
Indene functionalization: The indene moiety can be functionalized through various organic reactions such as Friedel-Crafts acylation.
Coupling reactions: The final step often involves coupling the benzodioxin and indene derivatives under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile: can be compared with other compounds featuring benzodioxin or indene structures.
Benzodioxin derivatives: Compounds with similar benzodioxin moieties may have comparable chemical properties.
Indene derivatives: Compounds with indene structures may exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combined benzodioxin and indene structure, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-10-14(17-18(22)12-3-1-2-4-13(12)19(17)23)21-11-5-6-15-16(9-11)25-8-7-24-15/h1-6,9,21H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODYZKVHVCECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7747741.png)
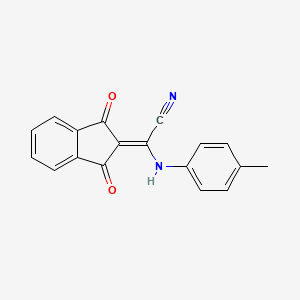
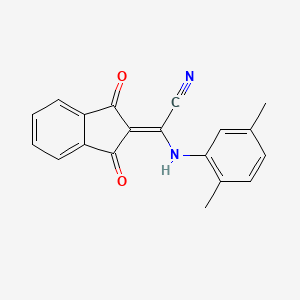
![methyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747756.png)
![methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747763.png)
![ethyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747771.png)
![ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747779.png)

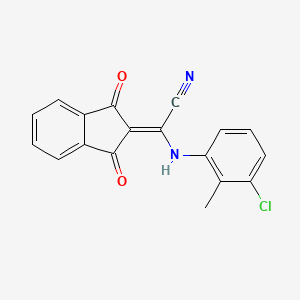
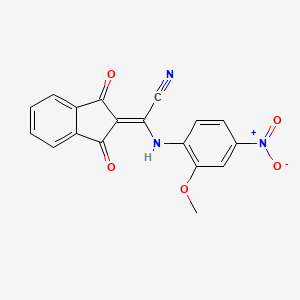
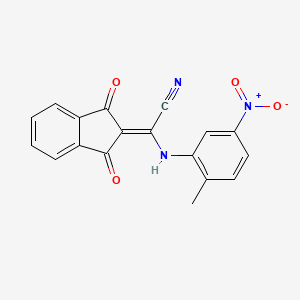
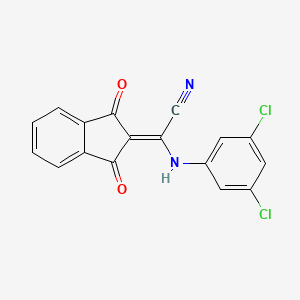
![2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747830.png)
![propyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747838.png)
